molecular formula C13H12ClN5O B2644531 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-04-9

7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2644531
CAS No.: 536999-04-9
M. Wt: 289.72
InChI Key: BRCYUHNCXMIBLZ-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a synthetic intermediate in the development of kinase inhibitors. Its core structure, a triazolopyrimidine, is a privileged scaffold in drug discovery known to mimic purine bases, allowing it to interact with the ATP-binding sites of various enzymes. This compound has been specifically identified in patent literature and research screening as a key precursor or active scaffold for inhibitors targeting protein kinases, such as the Transforming Growth Factor-beta (TGF-β) receptor kinase ALK5. Inhibition of the TGF-β pathway is a major therapeutic strategy under investigation for fibrotic diseases and certain cancers, as this pathway plays a critical role in cell proliferation, differentiation, and apoptosis. Researchers utilize this carboxamide derivative to explore structure-activity relationships (SAR), optimizing its molecular framework to enhance potency and selectivity against specific kinase targets. Its value lies in its well-defined heterocyclic architecture, which serves as a versatile template for further chemical elaboration, enabling the synthesis of novel analogs for high-throughput screening and mechanistic studies in cellular and biochemical assays.

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYUHNCXMIBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yields and purity. Additionally, late-stage functionalization of the triazolopyrimidine scaffold can be performed to introduce various functional groups, enhancing the compound’s utility in different applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and other kinases associated with tumor growth. This inhibition leads to apoptosis in cancer cells and suppression of cell migration .
  • Case Study : In vitro studies demonstrated that related compounds effectively reduced tumor growth in MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. The most potent analogs showed IC50 values ranging from 3–10 µM .

Antiparasitic Properties

The compound's structural analogs have been investigated for their potential against parasitic diseases:

  • Targeted Kinases : Recent studies have identified essential plasmodial kinases (PfGSK3 and PfPK6) as novel targets for antimalarial therapy. Compounds derived from this scaffold exhibited promising inhibitory activity against these kinases, suggesting a potential role in developing new antimalarial agents .

Comparative Data Table

Property/ActivityDescriptionReference
Anticancer ActivityInduces apoptosis in MCF-7 cells; inhibits CDKs
Antiparasitic ActivityInhibits PfGSK3 and PfPK6 kinases
Synthesis MethodInvolves triazole formation followed by pyrimidine synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of this compound lies in its substitution pattern. Key comparisons with analogous derivatives include:

  • 7-[4-(Difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (BI61028): The difluoromethoxy group introduces steric bulk and electron-withdrawing effects, which may alter pharmacokinetic profiles .
  • 7-(3,4,5-Trimethoxyphenyl)-N-(4-chlorophenyl)-2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5g): The trimethoxyphenyl group enhances π-π stacking interactions in hydrophobic binding pockets, as evidenced by its antiproliferative activity against cancer cells .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents Biological Activity
Target Compound 425.87 Not reported 4-Chlorophenyl, 5-methyl Anticancer (inferred)
5g () 481.18 Not reported 3,4,5-Trimethoxyphenyl, 4-Cl Antiproliferative
7-(4-Hydroxyphenyl) derivative () 347.37 Not reported 4-Hydroxyphenyl Antioxidant (potential)
BI61028 () 427.40 Not reported Difluoromethoxy, 2-methoxyphenyl Kinase inhibition (inferred)

Biological Activity

7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its unique structure, characterized by the triazole and pyrimidine rings and various substituents, makes it a subject of significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula: C15H14ClN5O
  • Molecular Weight: 303.76 g/mol
  • IUPAC Name: 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition: The compound has shown potential in inhibiting topoisomerases, which are essential for DNA replication and transcription processes. This inhibition can lead to the disruption of cancer cell proliferation and survival pathways.
  • Kinase Inhibition: It may also affect cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

  • Anticancer Activity: Several studies have demonstrated its efficacy against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer and leukemia cells by inducing apoptosis.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
K562 (Leukemia)8.3
  • Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity against bacteria and fungi. Preliminary results suggest moderate activity against Gram-positive bacteria.
MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • In vitro Studies on Cancer Cells:
    A study conducted on various cancer cell lines indicated that treatment with 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide resulted in significant cell death compared to untreated controls. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy:
    In another investigation focusing on its antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited better activity against Gram-positive bacteria compared to Gram-negative strains.

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystSolvent SystemYield (%)Characterization Methods
TMDPH₂O:EtOH (1:1)85–90NMR, TLC, Microanalysis
NoneEtOH alone45–50NMR, TLC

What advanced spectroscopic and crystallographic methods confirm the structure of 7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Level: Basic
Methodological Answer:
Structural confirmation requires multimodal analysis:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., reports normal ranges for triazolo-pyrimidine derivatives) . provides a crystal structure of a related compound, showing N-(4-chlorophenyl) substitution and planar heterocyclic cores .
  • NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and carboxamide (δ 170–175 ppm) signals .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Q. Table 2: Key Crystallographic Parameters ()

Bond TypeLength (Å)Angle (°)
C-Cl (aryl)1.74120.5
N-N (triazole)1.32108.7

How can structure-activity relationship (SAR) studies guide the modification of triazolo[1,5-a]pyrimidine derivatives for enhanced biological activity?

Level: Advanced
Methodological Answer:
SAR studies focus on substituent effects:

  • Chlorophenyl Group : Enhances lipophilicity and membrane penetration. shows that 4-chlorophenyl substitution increases antifungal activity compared to unsubstituted analogs .
  • Methyl Group at Position 5 : Reduces steric hindrance, improving binding to target enzymes. highlights that methyl substitution stabilizes the triazole-pyrimidine scaffold .
  • Carboxamide Moiety : Critical for hydrogen bonding with biological targets. Modifying this group (e.g., esterification) alters solubility and potency .

Q. Experimental Design :

Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains).

Test in vitro activity (e.g., antimicrobial assays).

Correlate activity with computational docking (e.g., binding affinity to fungal CYP51) .

What computational strategies predict synthetic routes or reaction outcomes for triazolo[1,5-a]pyrimidine derivatives?

Level: Advanced
Methodological Answer:
The ICReDD framework () integrates quantum chemical calculations and machine learning:

  • Reaction Path Search : Identifies low-energy pathways for cyclization and substitution .
  • Data-Driven Optimization : Extracts experimental parameters (e.g., solvent polarity, catalyst loading) to narrow optimal conditions .
  • Feedback Loops : Experimental data refine computational models, accelerating route design.

Q. Case Study :

  • Target Reaction : Synthesis of 7-(4-chlorophenyl) derivatives.
  • Predicted Parameters : TMDP catalyst, H₂O:EtOH solvent.
  • Validation : Experimental yield matched computational predictions (>85%) .

How should researchers address discrepancies in spectral data or unexpected byproduct formation during synthesis?

Level: Advanced
Methodological Answer:
Discrepancies arise from:

  • Tautomerization : Triazolo-pyrimidines may exhibit keto-enol tautomerism, altering NMR signals. Use DEPT-135 and HSQC to resolve ambiguities .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., reports ethyl ester byproducts in carboxamide synthesis). Recrystallization (DMF/EtOH) improves purity .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirmed regiochemistry of chlorophenyl substitution) .

Q. Mitigation Workflow :

Repeat reaction under inert atmosphere (prevents oxidation).

Optimize stoichiometry (reduce excess reagents).

Characterize byproducts via HRMS and 2D NMR.

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